Fenoxaprop-ethyl (CAS 66441-23-4) is a racemic aryloxyphenoxypropionate (FOP) ester utilized as a post-emergence pro-herbicide for grass weed control. Synthesized without chiral resolution, it retains a 50:50 mixture of the herbicidally active R-enantiomer and the inactive S-enantiomer, offering a cost-effective technical grade material compared to its resolved counterparts[1]. Upon application, its ethyl ester moiety facilitates cuticular penetration, after which it undergoes in planta hydrolysis to yield the active fenoxaprop free acid, an acetyl-CoA carboxylase (ACCase) inhibitor[2]. For industrial procurement, the racemic ethyl ester represents a critical balance between synthesis economy, formulation stability at neutral pH, and necessary foliar bioavailability.
Substituting racemic fenoxaprop-ethyl with the resolved fenoxaprop-P-ethyl fundamentally alters formulation stoichiometry, as the racemate requires double the active ingredient loading to achieve equivalent ACCase inhibition due to the presence of the inactive S-isomer [1]. Conversely, attempting to bypass the pro-herbicide mechanism by procuring the fenoxaprop free acid results in a loss of field efficacy; the free acid lacks the lipophilicity required for cuticular penetration, rendering it biologically unavailable despite its higher intrinsic enzyme affinity [2]. Furthermore, substitution with alternative FOP esters (e.g., fluazifop-butyl) shifts the crop selectivity profile, negating the specific safener compatibility that allows fenoxaprop-ethyl to be used in cereal crops.
Fenoxaprop-ethyl (CAS 66441-23-4) is produced as a racemate containing an equal ratio of R- and S-enantiomers, whereas the resolved fenoxaprop-P-ethyl technical grade maintains an R:S ratio of typically 98:2[1]. Because the S-enantiomer (fenoxaprop-M-ethyl) lacks herbicidal activity, the racemate possesses approximately 50% of the specific biological activity per unit mass compared to the pure P-isomer [1]. However, bypassing the chiral resolution steps during commercial synthesis reduces the manufacturing complexity of the technical grade material [2].
| Evidence Dimension | Active R-enantiomer content |
| Target Compound Data | ~50% (Racemic fenoxaprop-ethyl) |
| Comparator Or Baseline | ≥95% (Fenoxaprop-P-ethyl) |
| Quantified Difference | 50% vs 95% active isomer loading, requiring a 2x application rate for the racemate. |
| Conditions | Commercial technical grade synthesis and formulation. |
Procurement teams must select the racemate for cost-sensitive markets where the lower synthesis cost outweighs the logistical impact of higher formulation loading.
While the fenoxaprop free acid is the actual inhibitor of the target enzyme, the ethyl ester form is strictly required for agricultural formulation. In isolated chloroplast assays, the free fenoxaprop acid is approximately 100 times more powerful at inhibiting ACCase than the intact fenoxaprop-ethyl ester [1]. However, the free acid exhibits poor lipophilicity and fails to penetrate the plant cuticle effectively [1]. The ethyl ester acts as a lipophilic pro-drug that crosses the leaf surface before being cleaved by plant esterases into the active acid.
| Evidence Dimension | In vitro ACCase inhibition potency vs. in vivo uptake |
| Target Compound Data | Fenoxaprop-ethyl (High foliar uptake, lower direct in vitro ACCase inhibition) |
| Comparator Or Baseline | Fenoxaprop free acid (~100x higher in vitro ACCase inhibition, poor foliar uptake) |
| Quantified Difference | 100-fold difference in isolated enzyme affinity, inverted in vivo by cuticular permeability. |
| Conditions | Isolated chloroplast ACCase assays vs. whole-plant foliar application. |
Buyers must source the ethyl ester rather than the free acid to ensure the active ingredient can physically reach the target site in post-emergence applications.
The stability of the fenoxaprop-ethyl ester linkage is dependent on the pH of the aqueous environment, which dictates formulation and tank-mix parameters. In slightly acidic to neutral media (pH 6.0), the ester is relatively stable with a half-life of 19 days [1]. In contrast, under alkaline conditions (pH 10.0), it undergoes rapid base-catalyzed hydrolysis to the free acid, exhibiting a half-life of 0.07 days (~1.7 hours) [1]. Acidic conditions (pH 4.0) also accelerate degradation, cleaving the ether linkage with a half-life of 3.2 days[1].
| Evidence Dimension | Hydrolytic half-life |
| Target Compound Data | 19 days at pH 6.0 |
| Comparator Or Baseline | 0.07 days at pH 10.0 |
| Quantified Difference | ~270-fold faster degradation in alkaline conditions compared to neutral/mildly acidic conditions. |
| Conditions | Aqueous buffer solutions at 30 °C in the dark. |
Formulators must strictly control the pH of co-formulants and tank-mix partners to prevent premature hydrolysis of the ester, which would destroy its foliar penetration capabilities.
Because racemic fenoxaprop-ethyl bypasses the chiral resolution steps required for fenoxaprop-P-ethyl, it is the preferred technical material for manufacturing grass herbicides in price-sensitive agricultural markets. Formulators adjust the active ingredient loading to compensate for the 50% inactive S-enantiomer, achieving equivalent field efficacy at a lower bulk synthesis cost [1].
Fenoxaprop-ethyl is suitable for co-formulation with specific safeners (such as mefenpyr-diethyl) for use in wheat and rice. The ethyl ester's rapid cuticular penetration ensures the active ingredient enters the plant quickly, where the safener concurrently upregulates the crop's detoxification pathways to clear the herbicide before it causes phytotoxicity [1].
In agrochemical research, fenoxaprop-ethyl serves as a benchmark pro-herbicide for studying esterase-mediated activation. Its ~100-fold difference in ACCase inhibition between the intact ester and the hydrolyzed free acid makes it a model compound for quantifying the efficiency of formulation adjuvants designed to enhance cuticular uptake prior to enzymatic cleavage [2].
Irritant;Environmental Hazard